(R)-Octahydro-pyrido[1,2-a]pyrazin-6-one is a bicyclic compound that belongs to the class of heterocycles, specifically pyrazines. It has garnered interest in medicinal chemistry due to its potential pharmacological properties. The compound is characterized by its unique molecular structure, which includes a pyridine and pyrazine ring system, contributing to its biological activity.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and JW Pharmaceutical Lab, where it is available in hydrochloride salt form with a purity of 96% . The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is (R)-octahydro-6H-pyrido[1,2-a]pyrazin-6-one hydrochloride, with the Chemical Abstracts Service (CAS) number 2408429-66-1 .
(R)-Octahydro-pyrido[1,2-a]pyrazin-6-one is classified as a heterocyclic organic compound. It falls under the broader category of nitrogen-containing compounds and is specifically recognized for its bicyclic structure that includes both nitrogen and carbon atoms.
The synthesis of (R)-Octahydro-pyrido[1,2-a]pyrazin-6-one can be achieved through various methods:
Asymmetric Synthesis: This method utilizes chiral catalysts or reagents to produce the desired enantiomer selectively. The process often involves multi-step reactions that may include cyclization and functional group transformations.
One-Pot Synthesis: Recent studies have demonstrated a one-pot synthesis approach involving nitro-Mannich reactions. This method allows for the formation of the octahydro core in fewer steps by facilitating multiple transformations in a single reaction vessel .
Traditional Synthetic Routes: Historically, synthesis has involved longer multi-step processes starting from simpler precursors. For example, earlier methods required several steps to construct the bicyclic framework, often resulting in lower yields and requiring extensive purification techniques .
(R)-Octahydro-pyrido[1,2-a]pyrazin-6-one has a complex molecular structure characterized by:
(R)-Octahydro-pyrido[1,2-a]pyrazin-6-one participates in various chemical reactions that highlight its reactivity:
Nitro-Mannich Reaction: This reaction has been employed to synthesize derivatives of the compound through nitro group displacement. The mechanism involves nucleophilic attack followed by rearrangement, leading to the formation of new functionalized products .
Functionalization Reactions: The compound can undergo various functionalization reactions such as alkylation or acylation, which are essential for developing derivatives with enhanced biological activity.
The mechanism of action for (R)-Octahydro-pyrido[1,2-a]pyrazin-6-one is primarily linked to its interaction with biological targets:
Research indicates that compounds within this class exhibit potential pharmacological effects, including antimicrobial and anticancer activities. The mechanism often involves binding to specific receptors or enzymes, altering their activity and leading to therapeutic outcomes.
Studies have suggested that the structural features of (R)-Octahydro-pyrido[1,2-a]pyrazin-6-one may enhance its affinity for biological targets due to hydrogen bonding capabilities and hydrophobic interactions facilitated by its bicyclic structure.
The physical and chemical properties of (R)-Octahydro-pyrido[1,2-a]pyrazin-6-one include:
The compound exhibits stability under standard laboratory conditions but may require specific handling precautions due to its reactivity in certain chemical environments.
(R)-Octahydro-pyrido[1,2-a]pyrazin-6-one has several scientific applications:
Medicinal Chemistry: Its unique structure makes it a candidate for drug development targeting various diseases. Research continues into its potential as an antimicrobial agent or as part of novel therapeutic strategies against cancer.
Chemical Biology: The compound serves as a valuable tool in studying biological mechanisms due to its ability to interact with biomolecules selectively.
Asymmetric synthesis offers a more efficient route to the (R)-enantiomer by leveraging chiral auxiliaries or catalysts during bond formation. A notable strategy involves the thermodynamic aldehyde equilibration of advanced intermediates. In this approach, an aldehyde precursor undergoes enantioselective intramolecular cyclization under chiral catalysis, driven to completion by thermodynamic stability.
The reaction typically employs L-proline-derived organocatalysts (e.g., Jørgensen-Hayashi catalyst) in aprotic solvents like dimethylformamide. These catalysts promote aldol condensation or reductive amination steps with high enantioselectivity (often >90% ee) [6]. The inherent reversibility of initial imine/enamine formations allows the system to equilibrate toward the energetically favored (R)-configured bicyclic product. Subsequent in situ reduction or oxidation locks the chiral center. This method provides scalability advantages, with documented yields exceeding 70% for gram-scale syntheses of related octahydro heterocycles [6] [4].
Constructing the fused bicyclic framework of (R)-octahydro-pyrido[1,2-a]pyrazin-6-one demands precise cyclization methodologies. A prominent route involves chiral pool synthesis starting from enantiopure precursors like (-)-2-cyano-6-phenyloxazolopiperidine. Diamino alcohol intermediates undergo bromoamide cyclization: treatment with α-bromoacyl bromides forms bromoamides, which cyclize spontaneously under mild base conditions (e.g., triethylamine) to yield the pyrido[1,2-a]pyrazinone core with retention of chirality [4].
One-pot cascade reactions offer improved efficiency by combining imine formation, nucleophilic attack, and dehydration in a single operation. For example, reacting N-Boc-protected (R)-piperidine-3-carbaldehyde with amino acetals under acidic conditions generates cyclic iminium ions. Subsequent hydrolysis and lactamization afford the target compound in ≤5 steps, with overall yields of 40-50% and ee >98% . Microwave-assisted cyclization further enhances this approach, reducing reaction times from hours to minutes while maintaining stereochemical integrity [4].
Conversion of the free base (R)-octahydro-pyrido[1,2-a]pyrazin-6-one to its hydrochloride salt significantly alters physicochemical properties critical for handling and biological evaluation. Salt formation is typically achieved by dissolving the free base in anhydrous diethyl ether or dichloromethane and treating it with stoichiometric hydrogen chloride (1.0–1.2 equivalents), either as a gas or in ethanolic solution [1] [3] [7].
The hydrochloride salt (CAS 2408429-66-1) exhibits markedly enhanced aqueous solubility (>50 mg/mL) compared to the free base (<5 mg/mL), facilitating formulation for in vitro studies. Stability analyses indicate the salt is hygroscopic but retains >95% purity under inert storage (argon, -20°C) for ≥12 months. Differential scanning calorimetry reveals a sharp melting endotherm at 215–218°C, confirming crystallinity—a key factor in batch reproducibility [1] [3].
Table 2: Properties of (R)-Octahydro-pyrido[1,2-a]pyrazin-6-one Hydrochloride vs. Free Base
Property | Hydrochloride Salt | Free Base |
---|---|---|
Molecular Formula | C₈H₁₅ClN₂O | C₈H₁₄N₂O |
Molecular Weight | 190.67 g/mol | 154.21 g/mol |
Aqueous Solubility | >50 mg/mL (25°C) | <5 mg/mL (25°C) |
Melting Point | 215–218°C (decomposition) | Oil (requires salt formation for crystallization) |
Storage Stability | >24 months (desiccated, -20°C) | Limited data; prone to oxidation |
The dihydrochloride derivative (CAS 634922-12-6) offers further solubility enhancements (>100 mg/mL) but may introduce crystallinity challenges. Salt selection thus balances solubility needs against purification feasibility and long-term storage stability [7].
Concluding Remarks
Synthetic access to enantiopure (R)-octahydro-pyrido[1,2-a]pyrazin-6-one relies on strategically integrated stereocontrol techniques—from chiral resolution to asymmetric catalysis. Innovations in one-pot cyclization streamline core assembly, while hydrochloride salt formation addresses practical handling requirements. These methodologies collectively enable rigorous exploration of the compound’s unique pharmacology, underscoring its potential as a versatile scaffold in central nervous system drug discovery [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: